3-Butoxycarbonylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

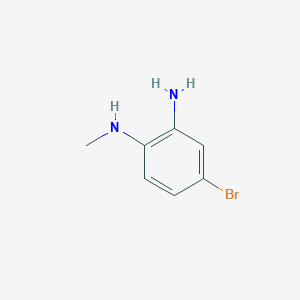

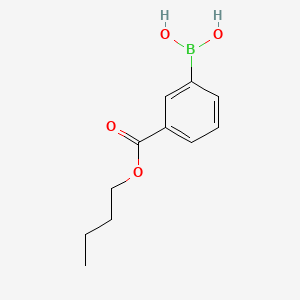

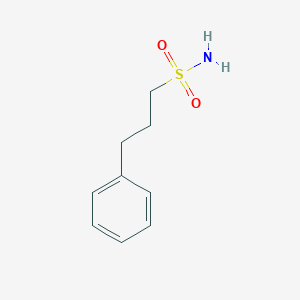

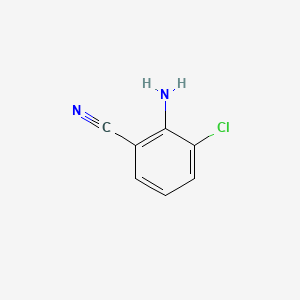

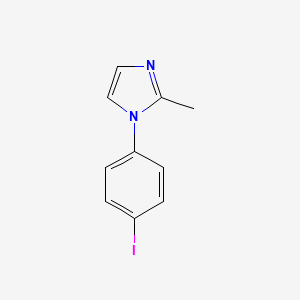

3-Butoxycarbonylphenylboronic acid is an important boronic acid derivative . It has a CAS Number of 827300-04-9 and a molecular weight of 222.05 . The IUPAC name for this compound is 3-(butoxycarbonyl)phenylboronic acid .

Synthesis Analysis

3-Butoxycarbonylphenylboronic acid can be synthesized by several methods. One of the most commonly used methods is the reaction of 3-bromophenylboronic acid with tert-butyl chloroformate in the presence of a base such as triethylamine .Molecular Structure Analysis

The molecular formula of 3-Butoxycarbonylphenylboronic acid is C11H15BO4 . The InChI code for this compound is 1S/C11H15BO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8,14-15H,2-3,7H2,1H3 .Chemical Reactions Analysis

Boronic acids, including 3-Butoxycarbonylphenylboronic acid, have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior .Physical And Chemical Properties Analysis

3-Butoxycarbonylphenylboronic acid is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Phenylboronic Acids-based Diagnostic and Therapeutic Applications

Phenylboronic acid (PBA) derivatives, including 3-Butoxycarbonylphenylboronic acid, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

- Scientific Field : Analytical and Therapeutic Chemistry

- Application Summary : The ability of PBA derivatives to form reversible complexes with polyols has been used in the development of diagnostic tools and therapeutic applications. For example, they can be used in the detection and quantification of sugars, which is important in the diagnosis and monitoring of diseases like diabetes .

- Methods of Application : The specific methods of application can vary greatly depending on the specific diagnostic or therapeutic application. However, the general principle involves the use of PBA derivatives as a molecular probe that can bind to and detect the presence of specific molecules, like sugars .

- Results or Outcomes : The outcomes of these applications can also vary, but in general, they allow for the detection and quantification of specific molecules in a sample. This can be used to diagnose diseases, monitor disease progression, or guide therapeutic decisions .

Sensing Applications

- Scientific Field : Analytical Chemistry

- Application Summary : Boronic acids, including 3-Butoxycarbonylphenylboronic acid, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

- Methods of Application : The specific methods of application can vary greatly depending on the specific sensing application. However, the general principle involves the use of boronic acids as a molecular probe that can bind to and detect the presence of specific molecules .

- Results or Outcomes : The outcomes of these applications can also vary, but in general, they allow for the detection and quantification of specific molecules in a sample .

Medicinal Chemistry Applications

- Scientific Field : Medicinal Chemistry

- Application Summary : Boronic acids, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems are addressed .

- Methods of Application : The synthetic processes used to obtain these active compounds are also referred .

- Results or Outcomes : The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Protein Manipulation and Modification

- Scientific Field : Biochemistry

- Application Summary : Boronic acids have been used for the manipulation and modification of proteins . This is particularly useful in the field of biochemistry, where the ability to modify proteins can help to understand their function and behavior .

- Methods of Application : The specific methods of application can vary greatly depending on the specific protein and the desired modification. However, the general principle involves the use of boronic acids to chemically modify the protein .

- Results or Outcomes : The outcomes of these applications can also vary, but in general, they allow for the modification of proteins, which can provide valuable insights into their function and behavior .

Electrophoresis of Glycated Molecules

- Scientific Field : Analytical Chemistry

- Application Summary : Boronic acids have been used for electrophoresis of glycated molecules . This is particularly useful in the field of analytical chemistry, where the ability to separate and analyze glycated molecules can provide valuable insights .

- Methods of Application : The specific methods of application can vary greatly depending on the specific glycated molecule and the desired analysis. However, the general principle involves the use of boronic acids to facilitate the electrophoresis process .

- Results or Outcomes : The outcomes of these applications can also vary, but in general, they allow for the separation and analysis of glycated molecules, which can provide valuable insights .

Safety And Hazards

Eigenschaften

IUPAC Name |

(3-butoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8,14-15H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRBUIKBJAGBSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457978 |

Source

|

| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butoxycarbonylphenylboronic acid | |

CAS RN |

827300-04-9 |

Source

|

| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)